molecular formula C11H16N2O4S2 B2484511 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide CAS No. 941885-63-8

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2484511
CAS No.: 941885-63-8
M. Wt: 304.38
InChI Key: AVZPNFQPISYTJK-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C11H16N2O4S2 and its molecular weight is 304.38. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation and Inhibition Studies

  • Kynurenine 3-Hydroxylase Inhibition : Compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)ethanesulfonamide have been synthesized and evaluated for their ability to inhibit kynurenine 3-hydroxylase. Such inhibitors have potential applications in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Drug Development and Pharmacological Applications

  • COX-2 Inhibitors : Derivatives of benzenesulfonamides, which include compounds similar to this compound, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). These inhibitors are significant in the development of treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Antimicrobial and Antituberculosis Activity

  • Antimycobacterial Assay : Novel benzenesulfonamides have been synthesized and screened for their activity against Mycobacterium tuberculosis. These studies contribute to the development of new antituberculosis drugs (Ghorab et al., 2017).

Potential in Treatment of Urological Conditions

  • α1-Adrenoceptor Agonist : Certain derivatives of this compound exhibit unique pharmacological properties as α1-adrenoceptor agonists, potentially offering new avenues for treating conditions like stress urinary incontinence (Buckner et al., 2002).

Chemical Synthesis and Molecular Studies

  • Epoxidation Catalysis : Compounds containing N-aryl-substituted oxazolidinones, a class to which this compound belongs, have been investigated for their role in catalyzing epoxidation reactions. This has implications in the field of organic synthesis (Shu et al., 2003).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withCyclin-dependent kinase 2 (CDK2) .

Mode of Action

Compounds that target cdk2 typically inhibit the kinase’s activity, preventing the phosphorylation of key proteins involved in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 can affect multiple biochemical pathways, primarily those involved in cell cycle regulation. This can lead to cell cycle arrest, preventing the proliferation of cells .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it indeed targets CDK2, it could potentially induce cell cycle arrest, affecting cell proliferation .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S2/c1-2-18(14,15)12-10-4-6-11(7-5-10)13-8-3-9-19(13,16)17/h4-7,12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZPNFQPISYTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.